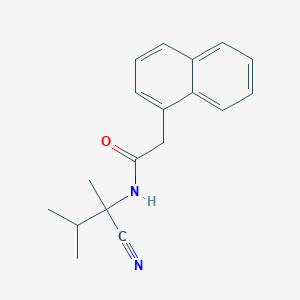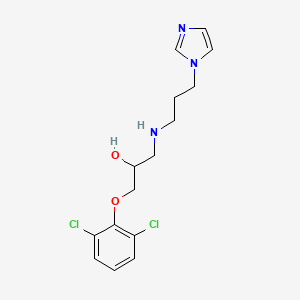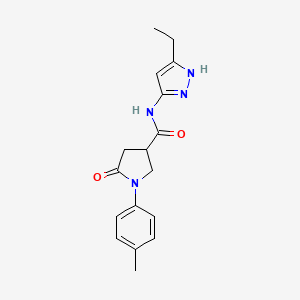![molecular formula C21H20N2O3 B7534965 N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide, commonly known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAC is a small molecule that belongs to the family of naphthalene-1-carboxamides and has been shown to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPAC is not fully understood, but it is believed to involve the inhibition of enzymatic activity by binding to the active site of the enzyme. MPAC has been shown to exhibit selective inhibition against specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Biochemical and Physiological Effects
MPAC has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. MPAC has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. MPAC has also been shown to exhibit anti-viral activity against several viruses, including HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
MPAC has several advantages as a research tool, including its high potency, selectivity, and low toxicity. However, MPAC also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Zukünftige Richtungen
There are several future directions for research on MPAC, including the development of more potent and selective analogs, the investigation of its mechanism of action, and the exploration of its potential applications in drug discovery and biological research. Additionally, the use of MPAC as a tool for studying enzyme function and regulation could lead to the development of novel therapeutic approaches for a variety of diseases.
Synthesemethoden
The synthesis of MPAC involves the reaction of 3-(2-methoxypropanoylamino)aniline with 1-bromo-2-naphthoic acid, followed by purification through column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
MPAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. MPAC has been shown to exhibit potent inhibitory activity against several enzymes, including proteases, kinases, and phosphodiesterases, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(26-2)20(24)22-16-9-6-10-17(13-16)23-21(25)19-12-5-8-15-7-3-4-11-18(15)19/h3-14H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQZEFLPQMCSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)

![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)